2-(3-ethyl-1H-indol-2-yl)propan-2-ol
Description
2-(3-Ethyl-1H-indol-2-yl)propan-2-ol is an indole derivative characterized by a propan-2-ol moiety substituted at the 2-position of the indole ring and an ethyl group at the 3-position. Indole derivatives are widely studied due to their diverse pharmacological activities, including antiarrhythmic, antifungal, and receptor-binding properties .
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(3-ethyl-1H-indol-2-yl)propan-2-ol |
InChI |
InChI=1S/C13H17NO/c1-4-9-10-7-5-6-8-11(10)14-12(9)13(2,3)15/h5-8,14-15H,4H2,1-3H3 |
InChI Key |
DRRPUGOHCAVFSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC2=CC=CC=C21)C(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-1H-indol-2-yl)propan-2-ol typically involves the reaction of 3-ethylindole with appropriate reagents to introduce the propan-2-ol group at the 2-position. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH).
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3-ethyl-1H-indol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-ethyl-1H-indol-2-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-(3-ethyl-1H-indol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(3-ethyl-1H-indol-2-yl)propan-2-ol with structurally or functionally related indole derivatives, focusing on substituent effects, pharmacological activities, and physicochemical properties.
Structural and Functional Group Comparisons
Key Observations:
- Substituent Effects on Lipophilicity: The 3-ethyl group in the target compound likely increases lipophilicity compared to methoxy or methoxymethyl groups in compound 10 . However, it is less lipophilic than ester-containing derivatives (e.g., ).
- However, pindolol’s additional isopropylamine group enables β-adrenoceptor antagonism, a feature absent in the target compound .
- Biological Activity: Compound 11g’s triazole moiety confers antifungal activity via CYP51 binding, while the target compound’s ethyl group may prioritize different targets .
Physicochemical Properties (Inferred)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
